4-(Aminoethyl)thiazole dihydrochloride
Description
Historical Perspectives and Initial Research Focus in Thiazole (B1198619) Chemistry
The journey into the world of thiazole chemistry began in the late 19th century, marking a significant milestone in heterocyclic chemistry. nih.gov The pioneering work in this field is largely attributed to the chemists Hofmann and Hantzsch. researchgate.net In 1887, Arthur Hantzsch reported the first synthesis of a thiazole ring by reacting an α-haloketone with a thioamide, a method now famously known as the Hantzsch thiazole synthesis. nih.govnih.govmdpi.com This fundamental discovery opened the door for the systematic study and synthesis of a wide array of thiazole derivatives. nih.gov
Initial research was primarily focused on understanding the fundamental structure, reactivity, and synthesis of the thiazole ring itself. nih.govnih.gov The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. nih.govwikipedia.org This unique composition imparts distinct chemical properties, making it an area of rich scientific exploration. nih.gov Early researchers like Bogert and his coworkers greatly expanded the field, and in 1922, Mills highlighted the importance of the thiazole ring in cyanine (B1664457) dyes used as photographic sensitizers, which spurred further investigation into its commercial applications. nih.govekb.eg
A pivotal moment in thiazole research was the discovery of its presence in naturally occurring, biologically vital molecules. The identification of a thiazole nucleus within thiamine (B1217682) (Vitamin B1) and the penicillin antibiotic scaffold underscored the significance of this heterocyclic system in nature. researchgate.netnih.gov These findings catalyzed a shift in research focus towards the biological activities of thiazole-containing compounds, laying the groundwork for future applications in medicine and pharmacology. researchgate.netnih.gov
Significance of Thiazole Scaffolds in Medicinal Chemistry and Drug Discovery
The thiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. mdpi.com Its unique five-membered ring structure, containing both a sulfur and a nitrogen atom, allows for a variety of chemical interactions and modifications, making it a versatile building block in drug design. wikipedia.orgresearchgate.net The aromatic nature of the ring and its capacity for hydrogen bonding, as well as hydrophobic and dipole interactions, enable thiazole-containing molecules to effectively bind to a wide range of biological targets. researchgate.net
The therapeutic landscape is populated with numerous drugs that feature a thiazole ring, demonstrating its broad spectrum of biological activities. These include antimicrobial agents like sulfathiazole, antiretrovirals such as ritonavir, and non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam. researchgate.netnih.gov Furthermore, thiazole derivatives have been developed as anticancer, antifungal, antidiabetic, and anticonvulsant agents. researchgate.netnih.gov The structural versatility of the thiazole nucleus allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, enhancing their potency and selectivity for specific biological targets. youtube.com
The ongoing exploration of thiazole derivatives continues to yield promising new therapeutic leads. Researchers are actively investigating novel thiazoles for a wide array of conditions, including neurodegenerative diseases, inflammation, and various types of cancer. nih.govwikipedia.orgmdpi.com The ability to synthesize a diverse library of thiazole analogues facilitates the study of structure-activity relationships (SAR), a critical process in optimizing lead compounds into effective and safe medicines. researchgate.net This has made the thiazole scaffold an enduring and vital component in the pipeline of drug discovery and development. youtube.com
Evolution of Research on 4-(Aminoethyl)thiazole Dihydrochloride (B599025) and its Analogues
The compound 4-(Aminoethyl)thiazole, also known as 2-(thiazol-4-yl)ethanamine, represents a significant pharmacophore in the development of a specific class of therapeutic agents: histamine (B1213489) H3 receptor (H3R) antagonists. wikipedia.org The H3 receptor, primarily found in the central nervous system, acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor have been investigated for their potential in treating neurological conditions such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) due to their stimulant and nootropic (cognition-enhancing) effects. wikipedia.org
Early research into non-imidazole H3R antagonists identified the 2-(thiazol-4-yl)ethanamine core as a crucial structural element. The general blueprint for many H3R antagonists consists of a basic amine group connected by a spacer to a central aromatic core, for which the 4-substituted thiazole ring proved to be highly effective. nih.gov
Subsequent research focused on creating and testing analogues of 4-(aminoethyl)thiazole to optimize potency, selectivity, and pharmacokinetic properties. This evolution of research involved modifying the core structure in several key areas:
Substitution on the Thiazole Ring: Researchers have explored adding various substituents to the 2- and 5-positions of the thiazole ring to enhance binding affinity to the H3 receptor.
Modification of the Ethylamine (B1201723) Side Chain: Alterations to the ethylamine side chain have been investigated to understand their impact on the compound's interaction with the receptor.
One area of focus has been the development of 2-aminothiazole (B372263) derivatives. For instance, studies have synthesized and evaluated 2-aminothiazole-based inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), although some 4-aminothiazole analogues were found to be unstable in aqueous solutions. nih.gov The synthesis of various 2-amino-4-aryl thiazole derivatives has also been a fruitful area of research, identifying potent inhibitors for enzymes such as 5-lipoxygenase (5-LOX), which is a target for asthma treatment. rsc.org
The table below illustrates some examples of research on analogues related to the 4-(aminoethyl)thiazole scaffold, highlighting the diversity of applications being explored.
| Analogue Class | Target/Application | Research Findings |
| Thiazol-2-yl ethers | Histamine H3 Receptor Antagonism | Derivatives showed nanomolar binding affinities, confirming the thiazole core's suitability. nih.gov |
| 2-Amino-4-aryl thiazoles | 5-LOX Inhibition | A p-fluoro substituted derivative was identified as a potent inhibitor, suggesting a competitive inhibition mechanism. rsc.org |
| 4-Aminothiazole-based inhibitors | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | While synthesizable, these compounds showed instability in aqueous media, a key finding for future design. nih.gov |
| 2-Aminothiazole derivatives | Antiviral, Antioxidant, Antibacterial | Compounds with electron-withdrawing groups on the thiazole ring showed notable antibacterial activity. mdpi.com |
This continuous research into the analogues of 4-(aminoethyl)thiazole demonstrates the evolution from a basic structural lead to a highly versatile scaffold for developing targeted therapies for a range of diseases.
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4H,1-2,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVPHXGUOQHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610912 | |
| Record name | 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7771-09-7 | |
| Record name | 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-Thiazol-4-yl)ethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(Aminoethyl)thiazole Dihydrochloride (B599025)
The construction of the 4-(aminoethyl)thiazole scaffold can be achieved through both classical and modern synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.
Classical Synthesis Routes and Reactions with Precursors
The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a fundamental and widely used method for the construction of the thiazole ring. researchgate.netderpharmachemica.combepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.netderpharmachemica.com In the context of 4-(aminoethyl)thiazole, a common approach involves the reaction of a suitable α-haloketone with thiourea (B124793). nih.gov For instance, the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol (B145695) under reflux conditions yields 4-(p-tolyl)thiazol-2-amine. nih.gov A similar strategy can be envisioned for precursors leading to the 4-(aminoethyl) side chain. One classical approach involves the use of chloroacetaldehyde (B151913) and thioformamide (B92385) to produce an unsubstituted thiazole, which can then be further functionalized. pharmaguideline.com
Another classical approach is the Cook-Heilbron synthesis, which yields 5-aminothiazoles through the reaction of α-aminonitriles with agents like carbon disulfide or dithioacids. wikipedia.org This method provides an alternative entry point to substituted thiazoles. wikipedia.org The Gabriel synthesis, a well-established method for preparing primary amines from primary alkyl halides using potassium phthalimide, also presents a viable, albeit multi-step, pathway to introduce the aminoethyl moiety onto a pre-formed thiazole ring or to construct the amine-containing precursor itself. wikipedia.orgmasterorganicchemistry.comlibretexts.org
The synthesis often starts from readily available precursors that are then elaborated into the final compound. For example, Fmoc-amino acid derived 4-amino-thiazole derivatives can be synthesized in a one-pot procedure through the condensation of N(alpha)-Fmoc alpha-halomethylketones with thiourea. organic-chemistry.org
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| α-Haloketone | Thioamide/Thiourea | Hantzsch Synthesis | Thiazole derivative |
| α-Aminonitrile | Dithioacid/Carbon Disulfide | Cook-Heilbron Synthesis | 5-Aminothiazole derivative |
| Primary Alkyl Halide | Potassium Phthalimide | Gabriel Synthesis | Primary Amine |
| N(alpha)-Fmoc alpha-halomethylketone | Thiourea | Modified Hantzsch Protocol | Fmoc amino acid derived 4-amino-thiazole |
| Chloroacetaldehyde | Thioformamide | Thiazole Synthesis | Unsubstituted Thiazole |
Modern and Green Chemistry Approaches in Thiazole Ring Formation
In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. nih.govrsc.org Green chemistry principles have been applied to thiazole synthesis, focusing on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govrsc.org
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes for the synthesis of 2-amino-4-substituted phenyl-thiazoles. researchgate.netasianpubs.org This technique offers the advantages of rapid reactions, lower energy consumption, and often higher yields. asianpubs.org
Ultrasound-assisted synthesis is another green approach that has been successfully employed for the preparation of thiazole derivatives. nih.govresearchgate.netresearchgate.net The use of ultrasonic irradiation can accelerate reaction rates and improve yields under mild conditions. nih.govresearchgate.net For instance, novel thiazole derivatives have been synthesized via the reaction of 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with various reagents under ultrasonic irradiation using a chitosan-based biocatalyst. nih.gov This method highlights the benefits of mild reaction conditions, short reaction times, and high yields. nih.gov
The use of heterogeneous and reusable catalysts, such as copper silicate, has also been reported for the synthesis of 4-substituted 2-amino thiazoles. nanobioletters.com This approach offers advantages like rapid processing, excellent yields, and easy catalyst separation and reuse, making the process more economical and environmentally friendly. nanobioletters.com Solvent-free reaction conditions have also been explored, further minimizing the environmental impact of thiazole synthesis. researchgate.net
| Green Chemistry Approach | Key Features | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, high yields. researchgate.netasianpubs.org | Synthesis of 2-amino-4-substituted phenyl-thiazoles. asianpubs.org |
| Ultrasound-Assisted Synthesis | Accelerated reaction rates, mild conditions, high yields. nih.govresearchgate.net | Synthesis of thiazole derivatives using a biocatalyst. nih.gov |
| Heterogeneous Catalysis | Reusable catalysts, easy separation, environmentally benign. nanobioletters.com | Synthesis of 4-substituted 2-amino thiazoles using copper silicate. nanobioletters.com |
| Solvent-Free Reactions | Minimized environmental impact. researchgate.net | Synthesis of thiazole derivatives without a solvent. researchgate.net |
Derivatization Strategies and Analogue Synthesis
The 4-(aminoethyl)thiazole dihydrochloride scaffold serves as a versatile platform for the generation of a wide range of analogues through modifications at the aminoethyl side chain and the thiazole ring, as well as by forming hybrid molecules with other heterocyclic systems.
Modifications of the Aminoethyl Side Chain
The primary amino group of the aminoethyl side chain is a key handle for derivatization, allowing for the introduction of a wide variety of functional groups through N-acylation and N-alkylation reactions.
N-Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides or carboxylic acids in the presence of coupling agents. nih.govmdpi.com For example, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized by reacting the parent amine with chloroacetyl chloride. nih.gov Similarly, a series of thiazole-piperazine sulphonamide hybrids were synthesized where the amino group was reacted with different sulfonyl chlorides. nih.gov
N-Alkylation: Alkylation of the amino group can be achieved through reactions with alkyl halides. pharmaguideline.com Reductive amination is another powerful method for introducing alkyl groups onto the nitrogen atom.
These modifications allow for the systematic exploration of structure-activity relationships by varying the nature of the substituent on the aminoethyl side chain.
| Modification Type | Reagents | Resulting Functional Group |
| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Amide |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| N-Alkylation | Alkyl halides | Secondary or Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones with a reducing agent | Secondary or Tertiary Amine |
Substitutions on the Thiazole Ring System
The thiazole ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents at different positions. The electron density of the thiazole ring makes the C5 position the most favorable site for electrophilic attack, followed by the C4 position. chemicalbook.comwikipedia.org
Halogenation: Direct halogenation of the thiazole ring can be achieved under specific conditions. For instance, bromination of thiazole in the vapor phase can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in The introduction of halogens, such as bromine or chlorine, at the C4 or C5 position provides a handle for further functionalization through cross-coupling reactions. nih.gov For example, 2-amino-4-halothiazoles can be synthesized from pseudothiohydantoin. nih.gov Halogenase-assisted biocatalytic derivatization has also been explored for the bromination of aminothiazole rings at the 5-position. encyclopedia.pub
Nitration: Nitration of the thiazole ring can also be achieved, typically yielding the 5-nitro derivative. google.com For example, 2-amino-5-nitrothiazole (B118965) can be prepared through a process involving the halogenation of a N,N-dialkyl-2-nitro-etheneamine. google.com
The introduction of substituents on the thiazole ring can significantly influence the electronic properties and biological activity of the resulting molecules.
| Substitution Reaction | Reagent(s) | Position of Substitution |
| Bromination | Bromine (vapor phase) | C2, C5 |
| Halogenation (Br, Cl, I) | Appel-related conditions on Boc-protected intermediate | C4 |
| Biocatalytic Bromination | Halogenase | C5 |
| Nitration | Nitrating agents | C5 |
Formation of Hybrid Molecules with Other Heterocyclic Systems (e.g., piperazine (B1678402), thiadiazole, pyrazole)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been extensively used to create novel derivatives of 4-(aminoethyl)thiazole with potentially enhanced or synergistic biological activities.
Piperazine Hybrids: The piperazine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic properties. A series of novel piperazine-based bis(thiazoles) have been synthesized through the reaction of bis(thiosemicarbazones) with various electrophiles. rsc.orgnih.gov For instance, the reaction of bis-thiosemicarbazone with phenacyl bromide leads to the formation of piperazine-based bis((4-arylthiazol-2-ylidene)hydrazono) derivatives. nih.gov Additionally, thiazole-piperazine sulphonamide hybrids have been synthesized and characterized. nih.gov
Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle known for its diverse biological activities. Hybrid molecules containing both thiazole and 1,3,4-thiadiazole moieties have been synthesized. ekb.egnih.govresearchgate.net For example, novel piperazine-based hybrids containing both bis(thiazole) and bis(1,3,4-thiadiazole) units have been reported. rsc.orgnih.gov The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide (B42300) with various reagents. nih.gov These can then be linked to a thiazole core.
Pyrazole (B372694) Hybrids: Pyrazole is another privileged heterocyclic scaffold in medicinal chemistry. The synthesis of thiazole-pyrazole hybrids has been achieved through multicomponent reactions. researchgate.netekb.egresearchgate.netnih.gov For example, a multicomponent synthesis involving the condensation of 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehydes, thiosemicarbazide, and α-bromoketones has been used to generate molecular hybrids containing pyrazole and thiazole moieties linked by a hydrazone bridge. nih.gov Microwave-assisted multicomponent reactions have also been employed for the synthesis of pyrazolothiazole hybrids. researchgate.net
| Heterocyclic System | Synthetic Strategy | Example of Hybrid Structure |
| Piperazine | Reaction of bis(thiosemicarbazones) with electrophiles. nih.gov | Piperazine-based bis(thiazole) derivatives. nih.gov |
| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide followed by linkage to thiazole. ekb.egnih.gov | Thiazole-thiadiazole hybrids. ekb.eg |
| Pyrazole | Multicomponent condensation reactions. researchgate.netnih.gov | Pyrazole-thiazole hybrids with a hydrazone linker. nih.gov |
Chemical Transformations and Reaction Mechanisms
Oxidation Reactions of Thiazole Derivatives
The thiazole ring itself is generally resistant to oxidation. However, the sulfur atom can be oxidized under strong oxidizing conditions, which can lead to the formation of thiazole 1,1-dioxides. These reactions, however, often require harsh conditions and can lead to ring cleavage. For instance, treatment of 2-phenyl-substituted thiazolines with a variety of oxidants can lead to the formation of benzoylamino sulfonic acids, indicating ring opening. rsc.org
More commonly, oxidation reactions of substituted thiazoles focus on the substituents rather than the ring itself. While specific oxidation studies on the aminoethyl side chain of 4-(aminoethyl)thiazole are not extensively documented in the provided research, analogous reactions on similar functionalities can be inferred. The primary amine of the aminoethyl group would be susceptible to oxidation to form nitroso, nitro, or other oxidized nitrogen species, depending on the oxidant used.
A facile and environmentally benign oxidation method using molecular oxygen has been applied for the conversion of 4-carboxylate thiazolines to 4-carboxylate thiazoles. researchgate.net This suggests that the thiazole ring can be formed through an oxidation/aromatization process from a more reduced precursor.
Table 1: Examples of Oxidation Reactions on Thiazole-Related Structures
This table presents examples of oxidation reactions on compounds structurally related to thiazoles, illustrating potential transformation pathways.
Reduction Reactions of Thiazole Derivatives
The thiazole ring is generally stable towards catalytic hydrogenation and reduction with metals in acidic media. This stability allows for the selective reduction of substituents without affecting the aromaticity of the thiazole core. For instance, a nitro group on the thiazole ring can be selectively reduced to an amino group.
However, under more forcing conditions, the thiazole ring can be reduced. For example, Raney Nickel reduction can lead to desulfurization and ring cleavage. The stability of the thiazole ring in this compound would likely allow for chemical modifications of other parts of a molecule containing this moiety without affecting the thiazole structure under standard reducing conditions.
Nucleophilic and Electrophilic Substitution Reactions
The electronic nature of the thiazole ring, with the electronegative nitrogen and sulfur atoms, dictates the positions of nucleophilic and electrophilic attack. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. Conversely, the C5 position is the most electron-rich and the preferred site for electrophilic substitution. The C4 position is intermediate in its reactivity. mdpi.com
Nucleophilic Substitution:
In 4-(aminoethyl)thiazole, the C2 and C5 positions are unsubstituted, making them potential sites for nucleophilic substitution, particularly if a leaving group is present at one of these positions. The amino group in the side chain is also a nucleophile and can react with electrophiles. For example, 2-aminothiazole (B372263) derivatives readily undergo acylation reactions on the amino group. nih.govnih.gov It is known that an aromatic amino group can be converted to its diazonium salt and subsequently replaced by a nucleophile in Sandmeyer-type reactions. mdpi.com
Electrophilic Substitution:
The aminoethyl group at the C4 position is an activating group, directing electrophiles primarily to the C5 position. The exocyclic amino group itself can also undergo electrophilic attack.
Examples of electrophilic substitution on related thiazole derivatives include:
Acylation: The amino group of 2-aminothiazoles can be acylated using acid chlorides or anhydrides. nih.gov For instance, the reaction of 2-amino-5-(4-acetylphenylazo)-thiazole with acetic anhydride, benzoyl chloride, or chloroacetyl chloride leads to the corresponding N-acylated products. nih.gov
Diazo-coupling: 2-Aminothiazole can undergo diazo-coupling reactions at the C5 position to form azo dyes. ajol.info
Table 2: Examples of Substitution Reactions on Aminothiazole Derivatives
| Thiazole Derivative | Reagent | Reaction Type | Product | Reference |
| 2-Aminothiazole | Phenyl isothiocyanate | Nucleophilic addition | N-phenylthiourea derivative | mdpi.com |
| 2-Aminothiazole | Ethyl cyanoacetate | Nucleophilic addition/Condensation | N-cyanoacetamide derivative | mdpi.com |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | Electrophilic substitution (N-acetylation) | N-acetylated product | nih.gov |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | Electrophilic substitution (N-benzoylation) | Benzoyl amino derivative | nih.gov |
| 2-Aminothiazole | Diazotized ethyl 4-aminobenzoate | Electrophilic substitution (Diazo-coupling) | 2-amino-5-(4-ethoxycarbonyl-phenylazo) thiazole | ajol.info |
| 4,5-Substituted-2-aminothiazoles | Acid/Acyl chloride | N-Acylation | Corresponding amides | nih.gov |
This table provides examples of substitution reactions on aminothiazole structures, which serve as models for the potential reactivity of 4-(aminoethyl)thiazole.
Pharmacological and Biological Activity Investigations
Neuropharmacological Research and Central Nervous System Effects
Investigations into derivatives of 4-(Aminoethyl)thiazole have uncovered a range of effects on the central nervous system, from neurotransmitter receptor interactions to pain modulation.
The thiazole (B1198619) nucleus is a key feature in ligands developed for dopamine (B1211576) receptors, which are crucial targets in treating psychotic and neurodegenerative diseases. While direct binding data for 4-(Aminoethyl)thiazole is not extensively documented, related structures incorporating a thiazole or benzothiazole (B30560) ring have shown significant affinity. For instance, a series of benz[d]thiazole-based ligands, developed as bioisosteres of known dopamine receptor ligands, demonstrated high dual affinity for both D2 and D3 dopamine receptors, with some compounds exhibiting antagonist affinities in the low nanomolar range. One such derivative, compound 7 , showed a high binding affinity (Kᵢ) of 2.8 nM at the human D2 receptor and 3.0 nM at the human D3 receptor. These findings underscore the potential of the thiazole moiety as a scaffold for designing potent dopamine receptor ligands.
Currently, there is limited specific research available detailing the direct effects of 4-(Aminoethyl)thiazole dihydrochloride (B599025) on the release and uptake of various neurotransmitters.
Specific studies focusing on the role of 4-(Aminoethyl)thiazole dihydrochloride in mood regulation and cognitive function are not prominently available in current literature.
Research has successfully demonstrated that derivatives of 4-(Aminoethyl)thiazole possess significant pain-relieving (antinociceptive) properties that involve the body's natural opioid system. In one study, novel compounds were synthesized by combining the thiazole ring with a piperazine (B1678402) moiety. Several of these derivatives showed significant centrally and peripherally mediated antinociceptive effects in animal models, such as the tail-clip, hot-plate, and acetic acid-induced writhing tests. The pain-relieving action of these active compounds was reversed by pre-treatment with naloxone, an opioid receptor antagonist. This reversal indicates that the antinociceptive effects are mediated through the activation of opioid receptors. Molecular docking studies further supported these findings, showing significant interactions between the active thiazole derivatives and both µ- and δ-opioid receptors.
The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing cognitive decline. While direct AChE inhibition data for 4-(Aminoethyl)thiazole is sparse, the broader class of thiazole derivatives has been a subject of such investigations. The structural features of the thiazole ring make it a candidate for interacting with the active site of the AChE enzyme. However, specific IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for this compound are not well-documented in publicly available research.
Antimicrobial Efficacy Studies
The thiazole ring is a core component in a multitude of compounds synthesized and evaluated for their antimicrobial properties against a wide range of pathogens. Numerous studies have established that modifying the 4-(Aminoethyl)thiazole scaffold can lead to potent antibacterial and antifungal agents.
Derivatives have been synthesized by reacting 4-(Aminoethyl)thiazole precursors with other chemical moieties to create novel compounds with enhanced antimicrobial action. For example, a series of thiazole hydrazine (B178648) derivatives were screened against bacteria such as E. coli and S. aureus, and fungi like C. albicans. Some of these compounds showed moderate to good activity. In one study, certain thiazole derivatives demonstrated antibacterial activity against E. coli that was superior to the standard drug ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL. Similarly, other research has shown that thiazole derivatives can be effective against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 3.91 mg/L, an activity level comparable to or higher than reference drugs like oxacillin.
The collective findings suggest that the 4-(Aminoethyl)thiazole structure is a valuable starting point for the development of new antimicrobial drugs, though the efficacy of the parent compound itself is not as thoroughly characterized.
Antibacterial Activity
Thiazole derivatives have emerged as a promising class of antibacterial agents, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Research has demonstrated that certain synthetic thiazole compounds can inhibit the growth of MRSA at concentrations as low as 1.3 µg/mL. nih.gov In vivo studies using a murine skin infection model have further validated these findings, showing that lead thiazole compounds and their analogues can reduce the MRSA burden in skin wounds by over 90%, an efficacy comparable to the topical antibiotic mupirocin (B1676865). nih.gov The antibacterial potency of these derivatives is often influenced by the nature of substitutions on the thiazole ring, with electron-withdrawing groups on an attached benzene (B151609) ring enhancing their activity. biointerfaceresearch.com
The mechanism of action for some thiazole derivatives involves the disruption of bacterial cellular processes, and their effectiveness can be augmented when used in combination with existing antibiotics. For instance, a synergistic relationship has been observed between certain thiazole compounds and mupirocin against MRSA in vitro. nih.gov The broad-spectrum activity of thiazole derivatives has been noted against various other bacteria as well, including Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. nanobioletters.combiointerfaceresearch.com
| Bacterial Strain | Observed Effect | Key Findings | References |
|---|---|---|---|
| Staphylococcus aureus (including MRSA) | Inhibition of growth, reduction of bacterial burden in vivo. | Some derivatives show inhibitory concentrations as low as 1.3 µg/mL. In a murine model, a greater than 90% reduction in MRSA in skin wounds was observed. | nih.govnih.govbiointerfaceresearch.com |
| Escherichia coli | Moderate to prominent antibacterial activity. | Activity is dependent on the specific derivative. | biointerfaceresearch.comrsc.org |
| Pseudomonas aeruginosa | Prominent antibacterial activity. | Some derivatives show significant inhibition. | nanobioletters.combiointerfaceresearch.com |
Antifungal Activity
The antifungal properties of thiazole derivatives have been well-documented, with various studies highlighting their efficacy against a range of fungal pathogens, most notably Candida albicans and other medically important fungi. nih.govnih.gov
Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated a very strong antifungal effect against clinical isolates of C. albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 7.81 µg/mL. nih.gov The activity of these compounds was found to be comparable and in some cases even higher than the conventional antifungal agent, nystatin. nih.gov The proposed mechanism of action for some of these derivatives involves interference with the fungal cell wall and/or cell membrane structure. nih.gov
In the context of systemic fungal infections, an aminothiazole compound, designated 41F5, has been identified as a potent inhibitor of Histoplasma capsulatum yeast growth, with a 50% inhibitory concentration (IC50) of 0.87 μM. nih.gov This compound also showed activity against Cryptococcus neoformans with a MIC of 1 μM. nih.gov The selectivity of these compounds for fungal cells over host cells is a critical attribute for potential therapeutic development. nih.gov Furthermore, some 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have exhibited significant fungicidal effects against various agricultural fungi. mdpi.com
| Fungal Species | Observed Effect | Key Findings | References |
|---|---|---|---|
| Candida albicans | Strong antifungal effect. | MIC values as low as 0.008 µg/mL have been reported for some derivatives. | nanobioletters.comnih.gov |
| Histoplasma capsulatum | Inhibition of yeast growth. | An aminothiazole compound (41F5) showed an IC50 of 0.87 μM. | nih.gov |
| Cryptococcus neoformans | Antifungal activity. | The aminothiazole compound 41F5 had a MIC of 1 μM. | nih.gov |
| Agricultural Fungi (e.g., Pseudoperonospora cubensis) | Fungicidal activity. | Isothiazole-thiazole derivatives showed EC50 values as low as 0.046 mg L⁻¹. | researchgate.net |
Antiviral Activity
The thiazole scaffold is a constituent of numerous compounds that have been investigated for their antiviral properties against a wide array of viruses, including influenza A strains and Human Immunodeficiency Virus (HIV). nih.gov
While direct studies on this compound are not prevalent in the reviewed literature, the broader class of thiazole derivatives has shown promising antiviral potential. For instance, chlorogenic acid, a compound that can be found in various plants, has demonstrated the ability to act as a neuraminidase blocker, thereby inhibiting the influenza A virus. nih.gov In animal models, it conferred significant protection against both H1N1 and H3N2 strains of the influenza virus. nih.gov
Furthermore, a high-mannose lectin extracted from the green alga Boodlea coacta, which contains thiazole-related structures, has shown nanomolar efficacy in blocking the infection of several strains of H1N1 and H3N2 influenza A viruses. mdpi.com The antiviral activity of thiazole derivatives is an active area of research, with efforts focused on synthesizing novel compounds and evaluating their efficacy against various viral targets. nih.gov The versatility of the thiazole nucleus allows for structural modifications to optimize antiviral potency and broaden the spectrum of activity. nih.gov
| Virus | Compound Type | Observed Effect | Key Findings | References |
|---|---|---|---|---|
| Influenza A (H1N1, H3N2) | Chlorogenic Acid | Inhibition of neuraminidase, reduction of viral titres, and alleviation of lung inflammation in mice. | Conferred 50-60% protection from death in infected mice. | nih.gov |
| Influenza A (H1N1, H3N2) | High-mannose lectin from Boodlea coacta | Blocked viral infection. | Showed nanomolar efficacy against multiple influenza strains. | mdpi.com |
| Various Viruses (HIV, HSV, etc.) | General Thiazole Derivatives | Potent antiviral activity. | A review highlights numerous thiazole compounds with activity in the nM range. | nih.gov |
Antineoplastic and Anticancer Research
Thiazole-containing compounds have been a focal point of anticancer research due to their ability to impede the growth of various cancer cell lines, trigger apoptosis, and inhibit key enzymes involved in cancer proliferation.
Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic and antiproliferative effects of thiazole derivatives against a panel of human cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT116 (colon). researchgate.netekb.egnih.govnih.gov
The inhibitory activity of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For instance, certain thiazole-amino acid hybrid derivatives have exhibited potent cytotoxicity with IC50 values ranging from 2.07 to 8.51 μM, which are comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.govnih.gov Another study reported that a specific thiazole derivative had an IC50 value of 4.7 µg/mL on HCT116 cells and 4.8 µg/mL on MCF-7 cells. ekb.eg The structural features of these molecules, such as the incorporation of amino acids or other heterocyclic moieties, play a crucial role in enhancing their cytotoxic potential. nih.gov
| Cancer Cell Line | Compound Type | IC50 Values | References |
|---|---|---|---|
| MCF-7 (Breast) | Thiazole-amino acid hybrids | 2.07–8.51 μM | nih.govnih.gov |
| MCF-7 (Breast) | Thiazole derivative (CP1) | 4.8 µg/mL | ekb.eg |
| HepG2 (Liver) | Thiazole derivative (CP1) | 11 µg/mL | ekb.eg |
| A549 (Lung) | Thiazole-amino acid hybrids | Moderate to good cytotoxicity | nih.govnih.govnih.gov |
| HCT116 (Colon) | Thiazole derivative (CP1) | 4.7 µg/mL | ekb.eggrafiati.com |
Induction of Apoptosis in Cancer Cells
A key mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govresearchgate.net
Studies have shown that certain 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, can induce apoptosis in MCF-7 breast cancer cells. nih.gov For example, one such derivative significantly increased the percentage of early apoptotic cells to 15%. nih.gov Another study involving a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrated a significant 26.86% reduction in the viability of MCF-7 cells through the induction of apoptosis. mdpi.com This was further corroborated by an increase in the late apoptotic sub-population that was 6.6 times higher than in untreated control cells. mdpi.com The ability of these compounds to trigger the apoptotic cascade makes them attractive candidates for the development of novel anticancer therapies.
Multi-kinase Inhibition Studies
The anticancer activity of some thiazole derivatives can be attributed to their ability to inhibit multiple protein kinases, which are critical regulators of cell growth, proliferation, and survival. mdpi.comnih.gov Fms-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA) are two such kinases that have been identified as targets for thiazole-based inhibitors.
Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to the constitutive activation of the kinase, promoting cancer cell proliferation. mdpi.commdpi.com Multi-kinase inhibitors with a thiazole core have been shown to be potent against FLT3, including its mutated forms. mdpi.com For instance, the multi-kinase inhibitor EC-70124 has demonstrated a potent and selective cytotoxic effect on FLT3-ITD mutated cells. mdpi.com
Furthermore, dual inhibitors targeting both FLT3 and other kinases like AURKA have been developed. nih.gov CCT245718, a dual FLT3/Aurora A inhibitor, has shown potent antiproliferative activity towards FLT3-ITD positive AML cell lines. nih.gov The simultaneous inhibition of multiple kinases represents a promising strategy to enhance therapeutic efficacy and overcome resistance to single-agent therapies. nih.gov
| Kinase Target | Compound Type | Observed Effect | Significance | References |
|---|---|---|---|---|
| FLT3 | Multi-kinase inhibitor (EC-70124) | Potent and selective cytotoxic effect on FLT3-ITD mutated cells. | Promising candidate for the treatment of FLT3-ITD-positive AML. | mdpi.com |
| FLT3 and AURKA | Dual FLT3/Aurora A inhibitor (CCT245718) | Potent antiproliferative activity towards FLT3-ITD positive AML cell lines. | Can overcome resistance mediated by FLT3 mutations. | nih.gov |
| FLT3 and CHK1 | Dual FLT3/CHK1 inhibitor | Synergistically improves therapeutic effect and overcomes resistance in FLT3-mutated AML cells. | A novel strategy to combat adaptive and acquired resistance in AML. | nih.gov |
Anti-inflammatory Potential
Thiazole derivatives have emerged as significant candidates in the development of new anti-inflammatory drugs. wisdomlib.orgbenthamscience.com Inflammation is a complex biological response to stimuli such as injury or infection, involving pathways like the arachidonic acid cascade, which includes lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. researchgate.net Research has shown that certain thiazole derivatives can effectively block these enzymes, particularly COX-2 and 5-LOX, which are key mediators of inflammation. researchgate.net
The anti-inflammatory effects of thiazole and its related compounds, like thiazolidinones, are attributed to their ability to inhibit various inflammatory mediators and the enzymes that synthesize them. benthamscience.comresearchgate.net Studies have demonstrated that these derivatives can reduce both acute and chronic inflammation, showing promise for treating conditions like arthritis, asthma, and psoriasis. researchgate.netnih.gov
In preclinical models, such as the carrageenan-induced rat paw edema test, synthesized thiazole derivatives have shown significant anti-inflammatory effects. For instance, certain nitro-substituted thiazoles and derivatives of 4-arylthiazole acetic acid demonstrated potent activity, in some cases exceeding that of standard drugs like nimesulide. wisdomlib.orgnih.gov Specifically, compounds like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were found to be highly effective. nih.gov Another study highlighted that thiazole-based chalcones exhibited anti-inflammatory activity ranging from 51-55% in a mouse paw edema model. nih.gov Similarly, N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide derivatives showed good anti-inflammatory activity, reaching 84–93% of the efficacy of the standard drug indomethacin. researchgate.net
Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound Class | Specific Derivative Example | Model/Assay | Observed Activity/Finding | Reference(s) |
|---|---|---|---|---|
| Thiazole Derivatives | Nitro-substituted thiazoles | Carrageenan-induced rat paw edema | Performed better than the standard drug, nimesulide. | wisdomlib.org |
| 4-Arylthiazole Acetic Acid Derivatives | 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Carrageenan-induced rat paw edema | Strongly suppressed paw edema formation. | nih.gov |
| Thiazole-based Chalcones | Not specified | Carrageenan mouse paw edema | 8 out of 13 tested compounds showed 51-55% activity. | nih.gov |
| Benzothiazole Acetamide (B32628) Derivatives | N-(benzo[d]thiazol-2-yl) acetamides | Rat paw edema | Good activity, around 84-93% of indomethacin's effect. | researchgate.net |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | Compound 13b | LPS-induced cytokine release in RAW264.7 cells | Potently inhibited NO, IL-6, and TNF-α production. | rsc.org |
Other Noteworthy Biological Activities
Antidiabetic Activity (e.g., PPARγ agonists)
The thiazole scaffold is a key feature in several antidiabetic agents. rasayanjournal.co.in Thiazolidinediones (TZDs), which contain a thiazole ring, are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). bohrium.com PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. bohrium.comresearchgate.net Activation of PPARγ by agonists like TZDs improves insulin (B600854) sensitivity and is a key mechanism in managing type 2 diabetes. rasayanjournal.co.inbohrium.com
Research has focused on synthesizing novel thiazole derivatives that act as PPARγ agonists. nih.govnih.gov For example, a series of thiazole derivatives incorporating a pyrazole (B372694) scaffold were designed as hybrid analogs of rosiglitazone (B1679542) (a TZD drug) and celecoxib. Several of these compounds showed good PPARγ activation, with some reaching 72-79% of the activation seen with rosiglitazone. nih.gov Another study on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) in diabetic rats showed it successfully reduced blood glucose levels and improved insulin sensitivity. nih.gov These findings underscore the potential of thiazole-based compounds in developing new treatments for diabetes. rasayanjournal.co.inresearchgate.net
Antioxidant Properties
Many thiazole derivatives have been investigated for their antioxidant capabilities. benthamscience.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to many chronic diseases. nih.gov Thiazole compounds, particularly those containing phenolic groups (polyphenolic thiazoles), have shown significant potential to scavenge free radicals and chelate metal ions. mdpi.comnih.gov
The antioxidant activity is often attributed to the presence of hydroxyl groups on a phenyl ring attached to the thiazole core, as well as the hydrazone moiety in some derivatives. nih.gov In one study, a thiazole derivative named Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride (DPTH) demonstrated remarkable radical scavenging properties. nih.gov Another study found that a synthesized thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, showed active antioxidant properties with an IC50 value of 64.75 ppm in a DPPH assay. aip.org Further research on thiazolyl–catechol compounds identified derivatives with significant antioxidant activities, sometimes exceeding that of standard antioxidants like ascorbic acid and Trolox. mdpi.comnih.gov
Table 2: Antioxidant Activity of Selected Thiazole Derivatives
| Compound Class/Name | Assay(s) | Key Finding | Reference(s) |
|---|---|---|---|
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH radical scavenging | Active antioxidant with IC50 value of 64.75 ppm. | aip.org |
| Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride (DPTH) | ABTS radical scavenging | More active than the standard, ascorbic acid. | nih.gov |
| Thiazolyl–Catechol Derivatives (Compounds 3g, 3h) | Antiradical, electron transfer, ion chelation assays | Exhibited significant antioxidant activities. | mdpi.com |
| N-Methyl Substituted Thiazole-Derived Polyphenols (Compounds 7j, 7k) | ABTS, DPPH, RP, TAC, FRAP, CUPRAC assays | Significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |
Antileishmanial Activity
Thiazole-based compounds have been identified as promising scaffolds for the development of new treatments for leishmaniasis, a parasitic disease. nih.govresearchgate.net Several studies have synthesized and evaluated thiazole and thiadiazole derivatives for their activity against Leishmania parasites. brieflands.comnih.govmui.ac.ir
In one study, various thiazolidine (B150603) and thiazole series were tested against Leishmania major promastigotes. Phenyl-indole hybrid compounds with a thiazolidinone core were found to be the most effective, with IC50 values below 10 µM and low toxicity to human cells. nih.govresearchgate.net Another investigation of 4-phenyl-1,3-thiazol-2-amines also showed their potential as scaffolds for new antileishmanial agents. nih.gov Furthermore, a series of aminothiazole derivatives demonstrated good leishmanicidal effects in a mouse model of cutaneous leishmaniasis, with some compounds identified as potential inhibitors of the parasite's 14-α-demethylase enzyme. researchgate.neteurekaselect.com
Antitubercular Activity
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. thieme-connect.com Thiazole-based compounds have emerged as a promising class of candidates, exhibiting potent activity by targeting key bacterial enzymes and disrupting essential metabolic pathways. thieme-connect.com
The versatility of the thiazole ring allows for structural modifications to optimize antitubercular activity. thieme-connect.com For example, a series of thiadiazole-linked thiazole derivatives were developed, with some compounds showing significant minimum inhibitory concentration (MIC) values against M. tuberculosis. nih.gov In another study, novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones were designed based on structural similarities to the antimycobacterial agent Linezolid; some of these compounds exhibited potent activity with MIC values in the range of 1-2 µg/mL against the H37Rv strain and also showed promise against MDR-TB and XDR-TB strains. benthamdirect.com Additionally, a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were synthesized, with eight of the compounds inhibiting the growth of Mycobacterium tuberculosis at concentrations between 50 to 100 μg/ml. nih.gov
Table 3: Antitubercular Activity of Selected Thiazole Derivatives
| Compound Class | Target/Strain | Activity/Finding | Reference(s) |
|---|---|---|---|
| Thiazole-thiadiazole hybrids | M. tuberculosis (H37Ra) | Compound 5l showed the best MIC value of 7.1285 μg/ml. | nih.gov |
| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | M. tuberculosis H37Rv, MDR-TB, XDR-TB | Potent activity with MIC values of 1-2 µg/mL against H37Rv. | benthamdirect.com |
| Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | M. tuberculosis H37Rv | 8 compounds inhibited growth with MIC values from 50-100 μg/ml. | nih.gov |
GPR119 Agonism
G protein-coupled receptor 119 (GPR119) has become a significant target for the treatment of type 2 diabetes. researchgate.netnih.gov This receptor is primarily found on pancreatic β-cells and intestinal L-cells. Its activation leads to increased levels of intracellular cyclic AMP (cAMP), which stimulates glucose-dependent insulin secretion and the release of incretin (B1656795) hormones like GLP-1. nih.govsemanticscholar.org
Thiazole derivatives have been synthesized and evaluated as potent GPR119 agonists. nih.gov A study focused on 4-(phenoxymethyl)thiazole derivatives containing pyrrolidine-2,5-dione moieties identified compounds with strong GPR119 agonistic activity. nih.gov Specifically, compounds 27 and 32d showed excellent in vitro activity with EC50 values of 49 nM and 18 nM, respectively. These compounds also demonstrated the ability to lower glucose excursion in oral glucose tolerance tests in mice, highlighting their potential as a novel therapeutic approach for managing type 2 diabetes. nih.gov
Anticonvulsant Activity
Despite a comprehensive review of scientific literature, no specific studies investigating the anticonvulsant activity of this compound were identified. Publicly available research databases and scientific publications did not yield data on the evaluation of this particular compound in preclinical or clinical models of epilepsy or seizures.
The current body of scientific evidence is focused on a wide array of other thiazole and thiazolidinone derivatives that have been synthesized and evaluated for their potential anticonvulsant properties. chemicalbook.comnih.govbiointerfaceresearch.commdpi.commdpi.combiomedpharmajournal.orgnih.gov These studies often explore the structure-activity relationships of the thiazole nucleus with various substitutions to identify novel antiepileptic agents. researchgate.net However, this research does not extend to the specific molecule, this compound.
Therefore, detailed research findings, including data on its efficacy in models such as the maximal electroshock (MES) test or the subcutaneous pentylenetetrazole (scPTZ) test, are not available.
Mechanistic Elucidation and Molecular Interactions
Target Identification and Validation
The biological targets of a compound are crucial to understanding its pharmacological profile. For 4-(Aminoethyl)thiazole and its related structures, research has primarily focused on their effects on enzyme and receptor functions.
While direct studies on the enzyme modulation of 4-(Aminoethyl)thiazole dihydrochloride (B599025) are not extensively documented, the broader class of aminothiazole derivatives has been shown to interact with various enzymes. For instance, certain 2-aminothiazole (B372263) derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov In these studies, the aminothiazole ring was used as a less basic alternative to an aminopyridine ring, which could potentially improve passage across the blood-brain barrier. nih.gov However, the 2-aminothiazole-based compound was found to be a less potent nNOS inhibitor than its 2-aminopyridine (B139424) counterpart. nih.gov
Other research has demonstrated that 2-amino thiazole (B1198619) derivatives can inhibit metabolic enzymes such as carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole showed significant inhibition of human carbonic anhydrase I (hCA I), while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of hCA II, AChE, and BChE. nih.gov The thiazole ring is also a key structural motif in drugs that inhibit protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in cancer. nih.govmdpi.com The versatility of the thiazole scaffold suggests its potential for broad applications in enzyme inhibition. globalresearchonline.netnih.gov
Research has specifically identified 4-(2-aminoethyl)thiazole derivatives as modulators of histamine (B1213489) receptor function. nih.gov A study on a series of substituted 4- and 5-(2-aminoethyl)thiazoles found that these compounds act as agonists for the histamine H2-receptor. nih.gov One particular derivative, 2-Amino-5-(2-aminoethyl)-4-methylthiazole, known as Amthamine, was identified as a potent and full agonist of the histamine H2-receptor, with slightly greater potency than histamine itself. nih.gov This compound demonstrated a marked specificity for H2-receptors, showing no affinity for H1-receptors and acting as only a weak agonist at H3-receptors. nih.gov This highlights the ability of the 4-(aminoethyl)thiazole scaffold to selectively modulate receptor function.
Table 1: Histamine Receptor Activity of Amthamine
| Receptor | Activity | pD2 Value |
|---|---|---|
| H2-Receptor | Full Agonist | 6.21 |
| H1-Receptor | No Affinity | - |
| H3-Receptor | Weak Agonist | 4.70 |
Molecular Binding Modes and Affinities
The specific interactions between a ligand and its target protein determine its binding affinity and functional effect. The following subsections explore the known binding characteristics of 4-(Aminoethyl)thiazole and related compounds.
Currently, there is no publicly available research specifically detailing the interactions of 4-(Aminoethyl)thiazole dihydrochloride with opioid receptors.
The interaction of 4-(Aminoethyl)thiazole derivatives with their protein targets is a subject of ongoing research. In the case of histamine H2-receptor agonists, quantum chemical calculations have shown similarities in the electron distributions and molecular electrostatic potentials between histamine and rigid analogues like 2-amino-5-(2-aminoethyl)thiazoles. nih.gov For the 5-(2-aminoethyl)thiazole series, it has been proposed that the acceptance of a proton by the thiazole nucleus from the receptor's active site is sufficient for stimulation, which contrasts with the mechanism for histamine. nih.gov
In the context of enzyme inhibition, molecular docking studies of 2-amino thiazole derivatives with carbonic anhydrases and cholinesterases have been performed to understand their binding modes. nih.gov For protein kinase inhibitors, the thiazole ring is recognized for its ability to interact with the target protein, and structural modifications around this core can significantly alter binding affinity and selectivity. nih.govrsc.org The combination of a thiazole moiety with amino acids has been reported to improve the ability of the resulting hybrid molecules to bind to target proteins. rsc.org
Direct studies on the DNA binding properties of this compound are not available. However, related research has explored the interaction of metal complexes of thiazole derivatives with DNA. For example, the DNA binding efficiency of Ni(II), Co(II), and Cu(II) complexes of 2-(4-sulfadiazine)hydrazono dimedone, which contains a thiazole nucleus, has been investigated. ajol.info This suggests a potential avenue for the interaction of thiazole-based compounds with nucleic acids, although this is not a direct property of the parent compound itself.
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the mechanistic elucidation and molecular interactions of This compound concerning cellular pathway modulation or biofilm formation inhibition.
Searches for the compound's intervention in signaling pathways such as apoptosis and ERK signaling, as well as its potential role in inhibiting bacterial biofilm formation, did not yield specific research findings for this compound.
While the broader class of thiazole-containing compounds has been investigated for such biological activities, the data is specific to other derivatives and cannot be attributed to this compound. For instance, studies on compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione have shown interactions with the ERK signaling pathway, and various thiazole nortopsentin analogues have demonstrated anti-biofilm properties. However, these findings are related to molecules with different structural features and are not directly applicable to this compound.
Therefore, the sections on Signaling Pathway Interventions and Biofilm Formation Inhibition for this specific compound cannot be completed at this time due to a lack of available data.
Preclinical and Translational Research
In Vitro Efficacy and Selectivity Profiling
In vitro studies on aminothiazole derivatives have explored their potential as anticancer agents through various assays.
The 2-aminothiazole (B372263) scaffold is a core component of numerous compounds investigated for their cytotoxic effects against cancer cell lines. researchgate.net For instance, novel aminothiazole-benzazole-based amide derivatives have demonstrated cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 17.2 to 80.6 μM. researchgate.net
In a separate study, the hybridization of amino acids with a thiazole (B1198619) scaffold resulted in derivatives with moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.govnih.gov Five of these compounds showed potent cytotoxicity with low IC50 values (2.07–8.51 μM), comparable to the positive control, 5-fluorouracil. nih.govnih.gov Similarly, certain paeonol-2-aminothiazole-phenylsulfonyl derivatives have shown cytotoxic effects against seven different cancer cell lines. mdpi.com
Another series of 1,3-thiazole derivatives was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net One compound, in particular, exhibited potent antiproliferative activity with IC50 values of 5.73 μM and 12.15 μM against MCF-7 and MDA-MB-231 cells, respectively. researchgate.net This compound also induced programmed cell death in MCF-7 cells. mdpi.com
Table 1: Cytotoxicity of Various Thiazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line(s) | Observed Activity (IC50) | Reference(s) |
|---|---|---|---|
| Aminothiazole-benzazole amides | MCF-7, A549 | 17.2 - 80.6 μM | researchgate.net |
| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07 - 8.51 μM | nih.govnih.gov |
| 1,3-Thiazole derivative (Compound 4 ) | MCF-7 | 5.73 µM | researchgate.netmdpi.com |
| 1,3-Thiazole derivative (Compound 4 ) | MDA-MB-231 | 12.15 µM | researchgate.net |
| 2,4-disubstituted thiazole derivatives | 9 tumor subpanels | GI50 values of 7.4 - 17.8 µM | nih.gov |
This table is interactive. Users can sort columns by clicking on the headers.
The aminothiazole scaffold has been identified as a key structure for the inhibition of various enzymes implicated in disease. For example, aminothiazole derivatives have been discovered as inhibitors of glutaminase (B10826351) (GLS), an enzyme crucial for the metabolism of cancer cells. researchgate.net
In the context of neurodegenerative diseases, compounds incorporating a thiazole core have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. nih.gov One study on 4-(benzo[d]thiazol-2-yl) phenols based on 4-hydroxy coumarin (B35378) identified a compound with strong AChE inhibitory activity, showing an IC50 value of 2.7 µM. nih.gov
Furthermore, research into inhibitors of neuronal nitric oxide synthase (nNOS) has involved the synthesis of 2- and 4-aminothiazole-based compounds. nih.govresearchgate.net However, it was found that the 2-aminothiazole-based compound was less potent than its 2-aminopyridine-based counterpart, and 4-aminothiazoles proved to be unstable in aqueous solutions. nih.govresearchgate.net
Certain novel 1,3-thiazole analogues have been assessed for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. One such compound demonstrated significant VEGFR-2 inhibition with an IC50 of 0.093 µM, which is comparable to the established inhibitor Sorafenib (IC50 = 0.059 µM). researchgate.netmdpi.com Additionally, newly synthesized thiazole derivatives have been investigated as potential aromatase and protein tyrosine kinase inhibitors for breast cancer treatment. nih.gov
Table 2: Enzyme Inhibition by Various Thiazole Derivatives
| Compound Class | Target Enzyme | Observed Activity (IC50) | Reference(s) |
|---|---|---|---|
| 4-(benzo[d]thiazol-2-yl) phenols | Acetylcholinesterase (AChE) | 2.7 µM | nih.gov |
| 1,3-Thiazole analogue | VEGFR-2 | 0.093 µM | researchgate.netmdpi.com |
| Aminothiazole derivatives | Glutaminase (GLS) | Identified as inhibitors | researchgate.net |
| Thiazole derivatives | Aromatase, Protein Tyrosine Kinase | Identified as inhibitors | nih.gov |
This table is interactive. Users can sort columns by clicking on the headers.
In Vivo Pharmacological Models
In vivo studies provide crucial information on the efficacy and safety of compounds in a whole-organism context.
Thiazole-containing compounds have been investigated for their pain-relieving (antinociceptive) properties. A study involving novel molecules containing both thiazole and piperazine (B1678402) rings demonstrated significant antinociceptive effects in animal models. nih.gov These compounds were effective in both centrally mediated (tail-clip and hot-plate tests) and peripherally mediated (acetic acid-induced writhing test) pain assays. nih.gov The mechanism of action was suggested to involve the opioidergic system, as the effects were reversed by naloxone, an opioid receptor antagonist. nih.govnih.gov
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. A water-soluble prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a related benzothiazole (B30560) compound, was shown to significantly retard the growth of human breast (MCF-7) and ovarian (IGROV-1) tumor xenografts. nih.gov In another study, a 2-aminothiazole derivative demonstrated an equivalent efficacy to the approved drug SAHA in a PC-3 (prostate cancer) mouse xenograft model, achieving a tumor growth inhibition rate of 49.0% at a 30 mg/kg dose. nih.gov
Preclinical evaluation of novel compounds includes assessments of their safety. For the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, manageable toxic side effects were reported at preclinically effective doses. nih.gov In a separate study, the antioxidant properties of a 4-aminothiazole derivative were evaluated in vivo, where it was found to be an effective radioprotector against radiation-induced liver damage in mice. mdpi.com
Structure-Activity Relationship (SAR) Studies for Efficacy Optimization
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for transforming a lead compound into an optimized clinical candidate. For derivatives of the 4-(aminoethyl)thiazole scaffold, these studies have been instrumental in elucidating the structural requirements for biological activity, guiding the synthesis of new analogs with enhanced efficacy and selectivity.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the thiazole class of compounds, research has identified several key pharmacophoric elements and functional groups that significantly influence their biological activity.
The thiazole ring itself is a vital pharmacophore in drug discovery and is a core component of numerous pharmacologically active compounds. mdpi.comijper.org Its derivatives are associated with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comwjrr.org SAR studies on various analogs have revealed that the nature and position of substituents on the thiazole ring and any associated phenyl rings are critical determinants of potency. nih.gov
In a series of 3-(2-amino-ethyl)-5-ene-thiazolidine-2,4-dione analogs, the thiazolidinedione core and the aminoethyl side-group were identified as crucial structural features. researchgate.net SAR analysis of these compounds demonstrated that modifying the substitution pattern on an attached phenyl ring could dramatically alter biological activity. Specifically, shifting an ethoxy group from the 4-position to the 2-position on the benzene (B151609) ring resulted in a significant improvement in the functional activities of inhibiting cell proliferation and inducing apoptosis. researchgate.net
Further studies have highlighted a three-point pharmacophore for certain anti-inflammatory thiazole derivatives:
The 1,3-thiazole scaffold. nih.gov
A specific side chain at the second position, such as a carbalkoxy amino group. nih.gov
A substituted phenyl carbonyl group at the fifth position. nih.gov
The data below summarizes key SAR findings for various thiazole derivatives, indicating the effect of different functional groups on their biological activity.
| Scaffold/Series | Position of Substitution | Favorable Substituents | Unfavorable/Less Active Substituents | Impact on Activity | Reference |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Phenyl ring & acetamide (B32628) group | Specific modifications leading to compound 6b | Not specified | Discovery of a lead compound with high in vitro potency against cancer cells. nih.gov | nih.gov |
| 4-Benzyl-1,3-thiazole | Position 2 side chain | Carbalkoxy amino groups | Aryl amino groups | The carbalkoxy amino series exhibited superior anti-inflammatory activity. nih.gov | nih.gov |
| 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione | Benzylidene phenyl ring | 2-ethoxy group | 4-ethoxy group | Shifting the ethoxy group improved ERK1/2 inhibition and anti-proliferation activity. researchgate.net | researchgate.net |
| Pyrazole (B372694)/naphthalene/thiazole hybrids | Phenyl ring attached to thiazole | Methoxy group | Halogen group | Methoxy group led to higher antitumor activity. ijper.org | ijper.org |
| β-pentene based thiazoles | Benzene ring | Hydroxyl group | Fluorine group | Presence of a hydroxyl group enhanced anticancer activity. ijper.org | ijper.org |
| Hydrazinyl-1,3-thiazole derivatives | Aryl moiety on hydrazone | 2-ethoxyphenyl, 3-chloro-4-nitrophenyl | 4-(benzyloxy)phenyl, antipyrine | The 2-ethoxyphenyl derivative showed the highest cytotoxic activity. nih.gov | nih.gov |
These studies collectively underscore that the aminoethyl group (or a bioisosteric equivalent), the thiazole core, and the substitution patterns on appended aromatic rings are the primary pharmacophoric features governing the efficacy of this class of compounds.
Rational drug design leverages the understanding of SAR and molecular interactions to create compounds with improved therapeutic profiles. This approach has been successfully applied to the 4-(aminoethyl)thiazole family and its analogs to enhance potency and selectivity for their biological targets.
An analogue-based drug design approach, using known inhibitors as a starting point, has proven effective. For instance, novel 4-benzyl-1,3-thiazole derivatives were designed using the dual COX/LOX inhibitor Darbufelone as a lead molecule. nih.gov This strategy led to the creation of a new molecular scaffold with a side chain at position-2 resembling that of another compound, Romazarit, resulting in a novel three-point pharmacophore with promising anti-inflammatory activity. nih.gov
Computational methods, particularly molecular docking, are a cornerstone of rational design. Docking simulations have been used to predict the binding of aminoarylthiazole (AAT) derivatives to their target proteins, such as the nucleotide-binding domain (NBD1) of the CFTR protein. nih.gov This insight allows for the design of new analogues with chemical features expected to enhance binding affinity and, consequently, biological activity. nih.gov Similarly, molecular docking was employed in the design of thiazolo[5,4-b]pyridine (B1319707) analogues, revealing that these compounds could form essential hinge interactions with key amino acid residues like Cys797 in their target, EGFR-TK. nih.gov
The goal of this rational design is often to create multifunctional molecules or to enhance selectivity. In the development of novel HIV inhibitors, pharmacophores from existing drugs were incorporated into a thiazole/thiazolidinone scaffold to target multiple stages of the viral life cycle. mdpi.com This work led to the identification of compounds with dual inhibitory activity against both HIV-1 reverse transcriptase (RT) and RNase H. mdpi.com
The table below presents examples of thiazole derivatives that were rationally designed, highlighting the resulting improvements in their biological activity.
| Original Scaffold/Lead | Designed Analog | Design Strategy | Resulting Improvement | Reference |
| General Thiazole Scaffold | Compound 11 (a thiazole/thiazolidinone) | Incorporation of pharmacophores for HIV-1 RT and RNase H; molecular docking. | Potent HIV-1 RT inhibition, comparable to the reference drug Nevirapine. mdpi.com | mdpi.com |
| General Thiazole Scaffold | Compound 4 (a thiazole/thiazolidinone) | Incorporation of pharmacophores for HIV-1 RT and RNase H; molecular docking. | Dual inhibition of both HIV-1 RT and RNase H activities. mdpi.com | mdpi.com |
| Aminoarylthiazole (AAT) scaffold | Compound AAT-4a | SAR-guided synthesis and screening. | Improved efficacy and marked synergy when combined with corrector VX-809 for cystic fibrosis treatment. nih.gov | nih.gov |
| Thiazolo[5,4-b]pyridine scaffold | Compound 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) | Rational design, multi-step synthesis including Suzuki coupling, and molecular docking. | Remarkable potency against multiple cancer cell lines (IC50 of 0.010 μM against HCC827), comparable to Osimertinib, with high selectivity. nih.gov | nih.gov |
Computational Approaches in Compound Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and specificity.
Molecular docking simulations are crucial for predicting how a ligand, such as a thiazole (B1198619) derivative, fits into the binding site of a biological target, like an enzyme or receptor. This method helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
For instance, in the search for novel antimicrobial agents, molecular docking has been used to predict the binding modes of thiazolyl-pyrazoline hybrids. These studies suggested that the antituberculosis activity of certain derivatives could be due to the potential inhibition of Dihydrofolate Reductase (DHFR). nih.gov The docking poses revealed how these compounds orient themselves within the enzyme's active site, a critical first step in understanding their inhibitory mechanism. nih.gov Similarly, in the development of inhibitors for fructose (B13574) 1,6-bisphosphatase (FBPase), a target for type-2 diabetes, docking was used to screen and identify thiazole-containing compounds that could bind to an allosteric site on the enzyme. nih.gov
Beyond predicting the binding pose, molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy value. This score helps to rank different compounds based on their predicted potency. While specific energy analysis for 4-(Aminoethyl)thiazole dihydrochloride (B599025) is not detailed in the provided literature, the principle is broadly applied to its class of compounds. The docking of various thiazole derivatives against plasmepsin targets, for example, involved analyzing docking scores to identify the most promising potential inhibitors. psu.edu These scoring functions take into account the energetic contributions of various interactions, providing a quantitative measure to prioritize compounds for further investigation. psu.edu
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ptfarm.pl
QSAR models are developed using physicochemical and structural properties, known as molecular descriptors, which can be calculated from the two-dimensional or three-dimensional structure of the molecules. ptfarm.pl These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ptfarm.pl
Several QSAR studies have been conducted on thiazole derivatives to understand how structural modifications influence their biological effects. ptfarm.plnih.govijpsdronline.com For example, a QSAR analysis of 19 thiazole derivatives with H1-antihistamine activity was performed using calculated physicochemical parameters to classify the compounds according to their degree of activity. ptfarm.pl Another study developed 2D and 3D-QSAR models for a series of aryl thiazole derivatives to elucidate the structural requirements for their antimicrobial activity. ijpsdronline.com The resulting models showed a high correlation between the structural descriptors and the biological activity, indicating their predictive power. ijpsdronline.com
In a study on aminothiazole and thiazolesulfonamide derivatives as reversible LSD-1 inhibitors, 3D-QSAR models were built to understand the chemical features related to their inhibitory activity. nih.gov The contour maps generated from these models provided insights into the steric and electrostatic properties that are important for the interaction with the LSD-1 active site. nih.gov
Below is a table summarizing key findings from QSAR studies on various thiazole derivatives, illustrating the types of descriptors and correlations found.
| Target/Activity | Compound Class | Key Findings & Correlations |
| H1-Antihistamine Activity | Thiazole derivatives | Physicochemical parameters (hydrophobic, electronic, steric) effectively describe the variation in biological activity. ptfarm.pl |
| Antimicrobial Activity | Aryl Thiazole derivatives | 2D-QSAR revealed that T_C_C_4 descriptors were major contributors. 3D-QSAR showed that electrostatic effects dominantly determine binding affinities. ijpsdronline.com |
| LSD-1 Inhibition | Aminothiazole and thiazolesulfonamide derivatives | 3D-QSAR models indicated that bulky and aromatic substituents on the thiazole ring are important for steric and electrostatic interactions with the active site. nih.gov |
| Antimicrobial Activity | Thiazolyl-pyrazoline hybrids | SAR studies have been used to establish how combining thiazole and pyrazoline heterocycles influences the overall biological activity of the molecule. nih.gov |
In Silico Screening and Virtual High-Throughput Screening
In silico screening, including virtual high-throughput screening (vHTS), involves the use of computational methods to screen large libraries of chemical compounds against a biological target. nih.govpsu.edu This approach is much faster and more cost-effective than traditional experimental high-throughput screening (HTS). psu.edu
The process typically involves docking millions of virtual compounds into the three-dimensional structure of a target protein and ranking them based on their predicted binding affinity. psu.edu This allows researchers to identify a smaller, more manageable set of "hit" compounds for experimental testing. researchgate.net
The discovery of novel allosteric inhibitors for Fructose 1,6-bisphosphatase (FBPase) provides a successful example of this approach. nih.govnih.gov A vHTS system was used to screen a database, leading to the identification of a lead compound containing a thiazole ring. nih.gov This initial hit served as the basis for the synthesis of a library of related thiazole derivatives with improved inhibitory activity. nih.govnih.gov Similarly, the WISDOM project utilized a large-scale vHTS approach on the EGEE grid to screen about 1 million compounds against plasmepsin targets, identifying several classes of potential inhibitors, including thiazole analogues. psu.edu
These screening methods are instrumental in exploring vast chemical spaces to find novel scaffolds and lead compounds for drug discovery programs. impactfactor.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational flexibility of both the ligand and the protein target, as well as the dynamics of their binding process.
While specific MD simulation studies on 4-(Aminoethyl)thiazole dihydrochloride are not prominently featured in the provided search results, this technique is a standard tool for refining the results of molecular docking. For thiazole derivatives, MD simulations can be used to:
Assess the stability of the predicted binding pose obtained from docking.
Observe conformational changes in the protein upon ligand binding.
Calculate the free energy of binding with higher accuracy than docking scores.
Understand the role of water molecules in the binding site.
For example, after identifying promising NCEs (New Chemical Entities) from thiazolyl-pyrazoline derivatives through QSAR, molecular dynamics simulations were performed to validate the stability of the ligand-protein complexes. researchgate.net
Drug-Likeness and ADMET Prediction (Computational aspects)
In the early stages of drug discovery, it is crucial to evaluate whether a compound has "drug-like" properties. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Computational models are widely used to predict these properties, helping to identify candidates that are more likely to succeed in clinical trials and reducing late-stage attrition. researchgate.net
For thiazole derivatives, in silico ADMET prediction is an essential step in the design of new compounds. researchgate.net For instance, in a study aimed at developing new NCEs from thiazolyl-pyrazoline derivatives, ADMET profiling was performed computationally. researchgate.net These predictions help to optimize the lead compounds by modifying their structure to improve properties like oral bioavailability, metabolic stability, and potential toxicity.
Key computationally predicted properties include:
Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
Aqueous Solubility: Affects absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
CYP450 Inhibition: Predicts potential for drug-drug interactions.
Herg Inhibition: Predicts potential for cardiotoxicity.
By integrating these computational predictions early in the research process, scientists can focus their resources on developing thiazole-based compounds with a higher probability of becoming safe and effective drugs.
Analytical Research Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the molecular structure of 4-(Aminoethyl)thiazole dihydrochloride (B599025). By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 4-(Aminoethyl)thiazole and its dihydrochloride salt. It provides detailed information about the carbon-hydrogen framework.
¹H-NMR Spectroscopy: The proton NMR spectrum of the thiazole (B1198619) ring system typically shows distinct signals for its protons. For the 4-(Aminoethyl)thiazole moiety, one would expect to see signals corresponding to the two protons on the thiazole ring and the protons of the aminoethyl side chain. The chemical shifts (δ) are influenced by the electronic environment of the protons. In related thiazole structures, the proton at position 5 of the thiazole ring (H-5) and the proton at position 2 (H-2) show characteristic chemical shifts. chemicalbook.comchemicalbook.com For the ethyl side chain, two multiplets, a triplet for the -CH2- group adjacent to the thiazole ring and another triplet for the -CH2- group attached to the amino group, would be anticipated. The amino group protons (-NH3+) in the dihydrochloride salt would likely appear as a broad singlet.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For the thiazole ring in similar compounds, characteristic signals are observed for the carbon atoms C-2, C-4, and C-5. researchgate.netnanomedicine-rj.com For instance, in some 2-amino-4-substituted thiazoles, the C-2 carbon appears around 168 ppm, C-4 around 150 ppm, and C-5 around 102-115 ppm. researchgate.netnanomedicine-rj.comrsc.org The carbons of the ethyl side chain would appear in the aliphatic region of the spectrum.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to confirm the connectivity of the molecule by showing correlations between protons and carbons that are separated by two or three bonds. This would be particularly useful in definitively assigning the signals of the ethyl group to the C-4 position of the thiazole ring. researchgate.net
Table 1: Predicted NMR Data for the 4-(Aminoethyl)thiazole Moiety
| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
|---|---|---|
| Thiazole H-2 | ~8.5-9.0 | - |
| Thiazole H-5 | ~7.0-7.5 | ~115-125 |
| -CH₂- (adjacent to thiazole) | ~3.0-3.5 (t) | ~30-35 |
| -CH₂- (adjacent to NH₂) | ~3.2-3.7 (t) | ~40-45 |
| -NH₃⁺ | Broad singlet | - |
| Thiazole C-2 | - | ~150-155 |
| Thiazole C-4 | - | ~145-150 |
| Thiazole C-5 | - | ~115-125 |
Note: These are estimated values based on data from analogous thiazole structures. Actual values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(Aminoethyl)thiazole dihydrochloride, the IR spectrum would be expected to show characteristic absorption bands for the amine salt, the aromatic thiazole ring, and the alkyl chain.
Key expected vibrational frequencies include:
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the ammonium (B1175870) salt (-NH₃⁺).
C-H stretching: Bands around 3100-3000 cm⁻¹ for the C-H bonds of the thiazole ring and below 3000 cm⁻¹ for the C-H bonds of the ethyl group.
C=N and C=C stretching: Absorptions in the 1650-1450 cm⁻¹ region are characteristic of the thiazole ring vibrations. scielo.org.zaresearchgate.net
C-S stretching: A weaker band in the fingerprint region, typically around 700-600 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) |
| Aromatic C-H (Thiazole) | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H (Ethyl) | C-H Stretch | 2960 - 2850 |
| Thiazole Ring | C=N and C=C Stretch | 1650 - 1450 |
| C-S | C-S Stretch | 700 - 600 |
Note: These are general ranges and specific values can be influenced by the solid-state packing and sample preparation. scielo.org.za
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and for structural elucidation based on fragmentation patterns.
MS: The molecular formula of the free base, 4-(Aminoethyl)thiazole, is C₅H₈N₂S, with a molecular weight of approximately 128.20 g/mol . nih.gov In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 129.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex mixtures. nih.gov An LC-MS/MS method for 4-(Aminoethyl)thiazole would involve separation on an LC column followed by detection using a mass spectrometer. d-nb.inforesearchgate.net The parent ion (m/z 129) would be selected and fragmented to produce specific daughter ions, which are then monitored for quantification. This approach, known as multiple-reaction monitoring (MRM), provides excellent specificity and sensitivity. nih.gov The development of such a method would be crucial for analyzing the compound in biological matrices. researchgate.net
GC/MS: Gas chromatography-mass spectrometry (GC/MS) could also be employed, potentially after derivatization of the primary amine to increase volatility and improve chromatographic performance. The electron ionization (EI) mass spectrum would show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the ethyl side chain and fragmentation of the thiazole ring.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Thiazole derivatives typically exhibit absorption maxima (λmax) in the UV region due to π → π* and n → π* electronic transitions within the heterocyclic ring. nih.gov For aminothiazoles, the λmax is often observed in the range of 250-280 nm. d-nb.info The exact position and intensity of the absorption bands can be influenced by the solvent and the pH of the solution. Spectroscopic analysis of thiazole-derived drugs has shown that they can form charge-transfer complexes. nih.gov
Table 3: UV-Vis Absorption Data for Aminothiazole Derivatives
| Compound Type | Typical λmax (nm) | Electronic Transition |
|---|---|---|
| Aminothiazole derivatives | 250 - 280 | π → π* |
Note: The specific λmax for this compound would need to be determined experimentally.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities, related substances, or matrix components, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most common method for the analysis of non-volatile, polar compounds like this compound.
A typical RP-HPLC method would involve:
Column: A C18 column is commonly used for separating polar compounds. d-nb.infonih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid or orthophosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the eluent. d-nb.infonih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.
Detection: A UV detector is typically set at the λmax of the compound (e.g., around 250-280 nm) for quantification. d-nb.infonih.gov
Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to that of a calibration curve constructed from standards of known concentrations. nih.govresearchgate.net
Method validation is performed by assessing parameters such as linearity, accuracy, precision, selectivity, and robustness to ensure the reliability of the results. d-nb.infonih.gov
Table 4: Typical Parameters for RP-HPLC Analysis of Aminothiazole Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) d-nb.inforesearchgate.net |
| Mobile Phase | Acetonitrile and Water/Buffer (with acid modifier) d-nb.infonih.gov |
| Elution Mode | Isocratic or Gradient d-nb.info |
| Flow Rate | 0.8 - 1.0 mL/min d-nb.infonih.gov |
| Detection | UV at λmax (e.g., 272 nm) d-nb.info |
| Temperature | Ambient (e.g., 25 °C) nih.gov |
Based on a comprehensive search of available scientific literature and crystallographic databases, there are no specific X-ray crystallography studies published for the compound "this compound" that would allow for a detailed discussion of its structural elucidation or binding confirmation in the manner requested.
Therefore, the section on "," specifically subsection "7.3. X-ray Crystallography for Structural Elucidation and Binding Confirmation," cannot be generated with the required detailed research findings and data tables.
To fulfill the user's request for a scientifically accurate article that strictly adheres to the provided outline, the necessary primary research data from X-ray crystallography experiments on this compound is essential. Without such data, any attempt to write the specified section would be speculative and would not meet the required standards of being "based on diverse sources" and containing "Detailed research findings."
Future Research Directions and Therapeutic Potential
Development of Novel Derivates with Enhanced Specificity and Efficacy
The structural versatility of the thiazole (B1198619) ring allows for extensive modification to optimize its pharmacological properties. nih.gov Future research will heavily focus on the rational design and synthesis of novel derivatives of 4-(aminoethyl)thiazole and related compounds to enhance their specificity for biological targets and improve their therapeutic efficacy. A key strategy involves leveraging structure-activity relationship (SAR) studies, which have demonstrated that the nature and position of substituents on the thiazole ring directly influence biological activity. ijnrd.org
One promising approach is the synthesis of hybrid molecules that combine the thiazole pharmacophore with other biologically active moieties. For instance, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)acetamide derivatives have been developed, showcasing the potential of combining thiazole and tetrazole motifs to yield compounds with significant anticancer activity. ijnrd.org Similarly, the development of TPP-thiazole derivatives, which are designed to target mitochondria, has yielded compounds with potent anti-cancer effects by inhibiting cellular energy production. nih.gov
The synthesis of molecules containing multiple thiazole rings is another avenue of exploration, as studies have shown that such compounds can exhibit enhanced therapeutic activities. mdpi.com Researchers are also investigating a wide array of substitutions on the thiazole ring to produce compounds with a broad spectrum of therapeutic potentials, including antioxidant, antibacterial, antifungal, anticancer, and anti-inflammatory effects. nih.gov
Table 1: Examples of Novel Thiazole Derivatives and their Therapeutic Potential
| Derivative Class | Therapeutic Target/Activity | Key Findings | Reference(s) |
|---|---|---|---|
| TPP-Thiazole Derivatives | Anticancer (Mitochondrial Inhibition) | Compound R13 showed significant cytotoxicity against cancer cell lines with an IC50 of 5.52 μM by inhibiting ATP production. | nih.gov |
| Amino-Substituted Thiazoles | Anti-inflammatory | The amino functional group on the thiazole ring likely enhances receptor interactions or enzyme binding, leading to improved biological efficacy. | ijnrd.org |
| Thiazole-Tetrazole Hybrids | Anticancer | Hybrid molecules demonstrated potent cytotoxic activity, highlighting the benefit of combining pharmacophores. | ijnrd.org |
| Poly-Thiazole Compounds | Enhanced Therapeutic Activity | The inclusion of more than one thiazole ring in a single molecule has been shown to boost its overall therapeutic effects. | mdpi.com |
| Substituted Thiazoles | Broad-Spectrum Activity | Modifications at various positions on the thiazole ring have yielded compounds with antioxidant, antibacterial, antifungal, and anticancer properties. | nih.gov |
Exploration of New Therapeutic Indications and Disease Targets
The broad-spectrum biological activity of thiazole derivatives makes them attractive candidates for exploring new therapeutic applications beyond their initially identified uses. ijnrd.orgwisdomlib.org With over 18 thiazole-based drugs already approved by the FDA for a range of conditions, the therapeutic potential of this class of compounds is well-established. ijnrd.org Future research will aim to systematically screen thiazole libraries against a wider array of disease targets to uncover novel indications.
Current research is actively exploring the use of thiazole derivatives in various therapeutic areas:
Oncology: Thiazole derivatives have shown significant cytotoxic activity against a variety of cancer cell lines, including hepatocellular carcinoma, lung cancer (A549), and breast cancer (MCF-7). nih.govresearchgate.net
Infectious Diseases: The thiazole moiety is a core component of natural antibiotics like penicillin. nih.gov Novel thiazole derivatives are being developed as potent antibacterial and antifungal agents, with some showing efficacy against multidrug-resistant pathogens and activity comparable to existing antibiotics like chloramphenicol. nih.govnih.gov
Antiviral Applications: Researchers are investigating novel aminothiazole derivatives as potential antiviral agents. nih.gov
Other Indications: The therapeutic potential of thiazole compounds is also being explored for conditions such as diabetes, convulsions, and malaria. ijnrd.orgwisdomlib.org
Table 2: Investigational Therapeutic Areas for Thiazole Derivatives
| Therapeutic Area | Disease Targets | Examples of Investigated Activity | Reference(s) |
|---|---|---|---|
| Oncology | Various Cancer Cell Lines | Cytotoxicity against hepatocellular carcinoma, lung cancer, and breast cancer cells. | nih.govresearchgate.net |
| Infectious Diseases | Bacteria and Fungi | Potent activity against multidrug-resistant pathogens; some derivatives are as effective as chloramphenicol. | nih.govnih.gov |
| Virology | Viruses | Development of novel aminothiazole derivatives as antiviral candidates. | nih.gov |
| Diverse Systemic Diseases | Multiple | Exploration of antidiabetic, anticonvulsant, and antimalarial properties. | ijnrd.orgwisdomlib.org |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A deeper understanding of the molecular mechanisms by which thiazole-based compounds exert their therapeutic effects is crucial for their further development and optimization. The integration of multi-omics data—including genomics, proteomics, transcriptomics, and metabolomics—offers a powerful approach to achieve a comprehensive, systems-level understanding of drug action. nih.govhillpublisher.com
By analyzing the global changes in genes, proteins, and metabolites in response to treatment with a thiazole derivative, researchers can:
Identify Novel Drug Targets: Multi-omics analysis can reveal the specific cellular pathways and molecular targets that are modulated by the compound. frontiersin.org A study on a treatment for Diffuse Large B-cell Lymphoma, for example, successfully used a multi-omics approach to identify CDK1 and CDK2 as key therapeutic targets. researchgate.net
Elucidate Mechanisms of Action: This approach can provide a detailed picture of the biological processes affected by the drug, leading to a more complete understanding of its mechanism of action. nih.gov
Discover Biomarkers: Multi-omics data can help in the identification of biomarkers that can predict a patient's response to a particular thiazole-based therapy, paving the way for personalized medicine.
The application of multi-omics strategies, similar to those used to understand the complex mechanisms of Traditional Chinese Medicine, can be instrumental in decoding the multi-target effects often associated with thiazole derivatives. nih.gov
Challenges and Opportunities in Translational Research for Thiazole-based Compounds
Translating promising preclinical findings into clinically effective therapies is a major challenge in drug development, often referred to as the "valley of death." nih.govresearchgate.net For thiazole-based compounds, despite the wealth of preclinical data on their diverse biological activities, several hurdles must be overcome to ensure their successful clinical translation. nih.govijnrd.org
Challenges:
Predictive Efficacy and Toxicology: Accurately predicting how the efficacy and safety of a thiazole derivative observed in preclinical models will translate to humans remains a significant challenge. nih.gov
Target De-risking: Many novel biological targets for thiazole compounds need to be further validated to reduce the risk of failure in later stages of clinical development. nih.gov
Efficient Clinical Development: Designing and conducting efficient clinical trials that can clearly demonstrate the therapeutic benefit of a new thiazole-based drug is a complex and costly endeavor. nih.gov
Effective Communication: Suboptimal communication of research findings among scientists, clinicians, and other stakeholders can hinder the translational process. ed.gov
Opportunities:
Harnessing Pleiotropy: The ability of some thiazole compounds to affect multiple targets or pathways (pleiotropy) could be leveraged to treat complex diseases. nih.gov
Biomarker Development: The identification of predictive biomarkers can help in selecting patients who are most likely to benefit from a particular thiazole therapy, thereby increasing the chances of clinical trial success. nih.gov
Innovative Trial Designs: The adoption of novel clinical trial designs, such as adaptive trials, can make the clinical development process more efficient and informative. nih.gov
Strengthening Translational Pathology: Greater involvement of pathologists in translational research can help bridge the gap between basic scientific discoveries and their clinical applications. xiahepublishing.com
By addressing these challenges and capitalizing on the available opportunities, the full therapeutic potential of 4-(Aminoethyl)thiazole dihydrochloride (B599025) and the broader class of thiazole-based compounds can be realized, leading to the development of new and effective treatments for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Aminoethyl)thiazole dihydrochloride, and how can purity be maximized?
- Methodology : A two-step approach is recommended:
- Step 1 : React the thiazole precursor (e.g., 4-chloromethylthiazole) with ethylenediamine under reflux in ethanol for 12–18 hours. Monitor reaction progress via TLC or HPLC .
- Step 2 : Treat the intermediate with HCl gas in anhydrous ether to form the dihydrochloride salt. Crystallize using a water-ethanol mixture (1:3 v/v) to achieve >95% purity. Yield optimization requires controlled pH (4–5) during crystallization .
- Key Considerations : Use DMSO as a solvent for intermediates to enhance solubility, and employ vacuum distillation to remove volatile by-products .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : -NMR (DO) should show peaks at δ 3.2–3.5 ppm (m, 4H, –CHNH) and δ 7.8 ppm (s, 1H, thiazole C–H) .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H] at m/z 163.1 (free base) and [M+2HCl] at m/z 235.2 .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of 4-(Aminoethyl)thiazole derivatives?
- Experimental Design :
- Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., bacterial topoisomerases) based on structural analogs like 2-methyl-4-thiazolyl derivatives .
- Assay Conditions : Use in vitro enzymatic inhibition assays (IC determination) at pH 7.4 with 1–10 µM compound concentrations. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa) .
- Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting for target protein modulation .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Contradiction Analysis :
- Solubility Discrepancies : Test solubility in buffered solutions (PBS, pH 7.4) versus organic-aqueous mixtures (e.g., DMSO/PBS). Literature often overlooks pH-dependent solubility; acidic conditions (pH < 4) enhance aqueous solubility due to protonation .
- Stability Issues : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products (e.g., free thiazole) can be quantified via HPLC. Store lyophilized samples at –20°C under argon to prevent hygroscopic decomposition .
Q. How can computational modeling guide the structural modification of 4-(Aminoethyl)thiazole for enhanced bioactivity?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 M). Focus on substituents at the thiazole 2-position (e.g., nitro or cyano groups) to improve binding affinity .
- QSAR Modeling : Train models on datasets of thiazole derivatives with reported IC values. Optimize logP (<2.5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Scale-Up Issues :
- By-Product Formation : At >100 g scale, dimerization of the ethylenediamine intermediate may occur. Mitigate by maintaining low temperatures (<10°C) during the amine coupling step .
- Purification : Replace column chromatography with fractional crystallization (ethanol/acetone gradient) to reduce solvent waste. Validate purity via elemental analysis (C, H, N ±0.3%) .
Methodological Best Practices
Q. What protocols ensure safe handling and storage of this compound?
- Safety : Use PPE (nitrile gloves, goggles) due to irritant properties. Handle in a fume hood to avoid HCl vapor exposure .
- Storage : Store desiccated at –20°C in amber vials. For long-term stability (>6 months), lyophilize and seal under vacuum .
Q. How can researchers validate the reproducibility of biological assays involving this compound?
- Validation Steps :
- Inter-Lab Reproducibility : Share standardized protocols (e.g., ATPase assay buffer composition) with collaborators.
- Internal Controls : Include a reference compound (e.g., staurosporine for kinase assays) in every assay plate. Use Z’-factor >0.5 to confirm assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
